(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by the presence of a benzothiadiazine ring, a piperazine ring, and various functional groups that contribute to its unique chemical properties. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps:
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Formation of the Benzothiadiazine Ring: : The initial step involves the synthesis of the benzothiadiazine ring. This can be achieved by reacting a suitable sulfonamide with a chlorinated aromatic compound under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
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Introduction of the Butyl and Methyl Groups: : The butyl and methyl groups are introduced through alkylation reactions. These reactions involve the use of alkyl halides (e.g., butyl bromide and methyl iodide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
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Formation of the Piperazine Ring: : The piperazine ring is synthesized by reacting a suitable diamine with a halogenated aromatic compound. This reaction is typically carried out in the presence of a solvent such as dimethylformamide or tetrahydrofuran.
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Coupling of the Benzothiadiazine and Piperazine Rings: : The final step involves the coupling of the benzothiadiazine and piperazine rings. This is achieved through a nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. Nucleophiles such as amines, thiols, and alkoxides can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, dimethylformamide, and tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, analgesic, and antimicrobial properties. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced inflammation and pain. Additionally, it may interact with receptors in the central nervous system, resulting in analgesic and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)(4-methyl-1-piperazinyl)methanone: This compound is structurally similar but has a methyl group instead of a fluorophenyl group on the piperazine ring.
(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)(4-phenylpiperazin-1-yl)methanone: This compound has a phenyl group instead of a fluorophenyl group on the piperazine ring.
Uniqueness
The presence of the fluorophenyl group in (4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets. These properties make it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C23H27FN4O3S |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
(4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27FN4O3S/c1-3-4-11-28-17(2)25-32(30,31)22-16-18(9-10-21(22)28)23(29)27-14-12-26(13-15-27)20-8-6-5-7-19(20)24/h5-10,16H,3-4,11-15H2,1-2H3 |
InChI Key |
UOLQDHKRLPMIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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